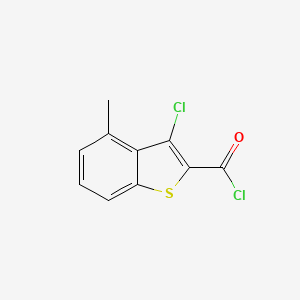

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride

カタログ番号 B1367255

CAS番号:

84258-80-0

分子量: 245.12 g/mol

InChIキー: OMPPFJZWQYQNII-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

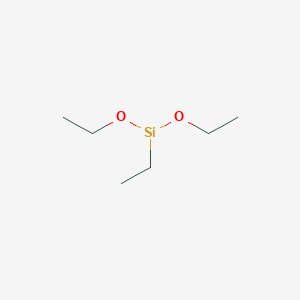

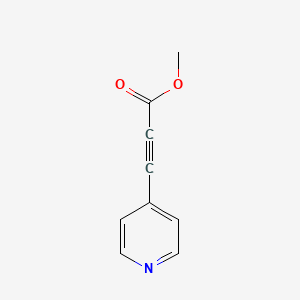

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride is a specialty product used for proteomics research . It has a molecular formula of C10H6Cl2OS and a molecular weight of 245.13 .

Molecular Structure Analysis

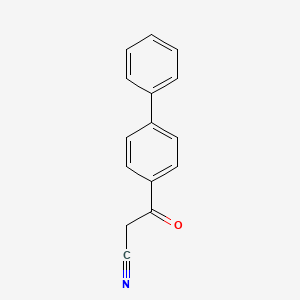

The molecular structure of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride consists of a benzothiophene ring with a carbonyl chloride (C=O-Cl) group at the 2nd position, a chlorine atom at the 3rd position, and a methyl group at the 4th position .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride include a molecular formula of C10H6Cl2OS and a molecular weight of 245.13 . Other specific properties such as density, boiling point, and melting point are not provided in the search results.科学的研究の応用

Synthesis and Reactivity of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl Chloride Derivatives

- Synthesis and Antimicrobial Applications : This compound has been used as a starting material for synthesizing various heterocyclic compounds with potential antimicrobial activity. It reacts with different nucleophiles such as anthranilic acid, aromatic amines, hydroxylamine hydrochloride, and others to form quinazolinones and other derivatives. These derivatives have been studied for their antibacterial and antifungal properties (Naganagowda & Petsom, 2011).

- Other Derivative Syntheses : In another study, 3-Chloro-1-benzothiophene-2-carbonylchloride was reacted with hydrazine hydrate, leading to the creation of oxadiazole-2-thiol and its derivatives. These compounds were also screened for their antibacterial activity (Naganagowda & Petsom, 2011).

Chemical Reactivity and Synthesis Research

- Chlorination Studies : A study in 1971 explored the chlorination of various sulfonhydrazones, revealing insights into the reactivity and potential applications of related chlorinated compounds (King et al., 1971).

- Formation of Heterocyclic Compounds : Additional research has been conducted on the synthesis of various heterocyclic compounds starting from 3-Chloro-1-benzothiophene-2-carbonylchloride. These compounds were tested for antimicrobial, analgesic, and anthelmintic activities (Naganagowda et al., 2011).

- Synthesis of Carboxamides : The reactivity of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides was studied, producing carboxamides with potential for further chemical applications (Ried, Oremek, & Guryn, 1980).

Advanced Applications and Research

- Electrochemical Reduction Studies : Electrochemical behavior of methyl 3-chloro-1-benzothiophene-2-carboxylates was investigated, showcasing the compound's potential in electrochemical applications and its reactivity profile (Rejňák et al., 2004).

- Formation of Novel Compounds : Research has been conducted on creating new routes to benzothiophenes and other related compounds, demonstrating the versatility and potential of 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride in synthetic organic chemistry (Emayan et al., 1997).

特性

IUPAC Name |

3-chloro-4-methyl-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2OS/c1-5-3-2-4-6-7(5)8(11)9(14-6)10(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPPFJZWQYQNII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=C2Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510527 |

Source

|

| Record name | 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | |

CAS RN |

84258-80-0 |

Source

|

| Record name | 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![5-Oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylic acid](/img/structure/B1367195.png)